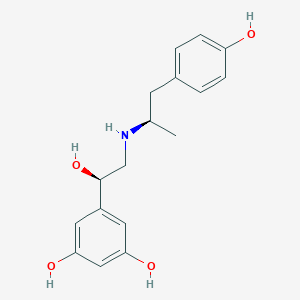

R,R-Fenoterol

Description

Structure

3D Structure

Properties

CAS No. |

130156-24-0 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol |

InChI |

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1 |

InChI Key |

LSLYOANBFKQKPT-DIFFPNOSSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |

Other CAS No. |

130156-24-0 |

Origin of Product |

United States |

Advanced Stereochemical Characterization and Enantiomeric Resolution Methodologies

Spectroscopic Techniques for Absolute Stereochemistry Determination

Determining the absolute configuration of chiral molecules is fundamental to understanding their interaction with biological systems. Spectroscopic methods, particularly those sensitive to chirality, are powerful tools for this purpose. These techniques are often coupled with quantum chemical calculations to provide a robust assignment of the absolute stereochemistry.

Application of Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like fenoterol (B1672521). unibo.itresearchgate.net This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, produce CD spectra that are mirror images of each other. Therefore, the CD spectrum of (R,R)-fenoterol will be equal in magnitude but opposite in sign to that of its (S,S)-enantiomer.

Experimental studies have utilized electronic circular dichroism (ECD) to successfully determine the absolute configuration of fenoterol enantiomers. unibo.itnih.gov By comparing the experimental CD spectrum of a separated enantiomer to spectra predicted by theoretical calculations or by empirical rules, the absolute configuration at each chiral center can be unequivocally assigned. unibo.it This technique provides a definitive, signed reference for the stereochemical assignment of fenoterol isomers.

Time-Dependent Density Functional Theory (TD-DFT) for Chiroptical Properties

To complement experimental CD spectroscopy, theoretical calculations are employed to predict the chiroptical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for calculating the ECD spectra of chiral molecules, including fenoterol. unibo.itnih.gov

Researchers have successfully investigated the relationship between the chiroptical properties and the absolute stereochemistry of fenoterol stereoisomers using TD-DFT. nih.govresearchgate.net These computational studies involve a multi-step process. First, the geometry of the molecule is optimized to find its most stable conformation(s). For fenoterol, these optimizations have been carried out at the RI-B97D/TZVP/IEFPCM(MeOH) level of theory. nih.gov Following geometry optimization, TD-DFT calculations are performed to predict the ECD spectrum. For fenoterol, the PBE0 hybrid functional has been used for these calculations. nih.gov

Notably, this computational protocol has been shown to accurately reproduce the experimental ECD spectra of fenoterol stereoisomers. nih.gov This strong agreement between theoretical predictions and experimental data provides a high degree of confidence in the assignment of the absolute stereochemistry of (R,R)-fenoterol.

Chromatographic Approaches for Enantiomeric Purity and Separation

The separation of enantiomers is essential for studying their individual pharmacological and toxicological profiles, as well as for ensuring the enantiomeric purity of pharmaceutical formulations. Chiral chromatography is the cornerstone for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantiomeric separation of fenoterol. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Several chiral HPLC methods have been developed for fenoterol. One approach involves pre-column derivatization with a fluorescent tag, such as naphthyl isocyanate, followed by separation on a cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated silica (B1680970) gel column. Another successful strategy employs a teicoplanin-based chiral selector. researchgate.net The table below summarizes the conditions for a reported chiral HPLC method for the separation of fenoterol enantiomers.

Table 1: Chiral HPLC Method for Fenoterol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® T (teicoplanin CSP) |

| Mobile Phase | 20 mM Ammonium Nitrate, pH 5.5 : Tetrahydrofuran (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

Capillary Electrophoresis and Capillary Electrochromatography

Capillary Electrophoresis (CE) offers an alternative and highly efficient approach for the direct separation of fenoterol enantiomers. In this technique, a chiral selector is typically added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.

The separation mechanism in chiral CE relies on the differential formation of inclusion complexes between the chiral selector and the enantiomers of fenoterol. These differences in complexation affinity lead to different electrophoretic mobilities and, consequently, separation. Various cyclodextrin (B1172386) derivatives have been evaluated as chiral selectors for fenoterol.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. While less commonly reported for fenoterol specifically, CEC with chiral stationary phases is a powerful tool for enantiomeric separations.

Table 2: Representative Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Chiral Selector | Cyclodextrin Derivative (e.g., Hydroxypropyl-β-cyclodextrin) |

| Background Electrolyte (BGE) | Phosphate or Borate Buffer |

| pH | Typically in the acidic or basic range to ensure analyte charge |

| Applied Voltage | 15-30 kV |

Conformational Analysis of Fenoterol Diastereomers

The three-dimensional structure, or conformation, of fenoterol stereoisomers plays a significant role in their interaction with the β2-adrenergic receptor. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the conformational preferences of fenoterol diastereomers. nih.gov

A key finding from these computational analyses is the difference in conformational equilibrium between the diastereomeric pairs. A thorough conformational analysis performed on DFT-optimized conformers revealed that the (R,R')/(S,S') enantiomeric pair exhibits a higher population of "folded" conformations compared to the (R,S')/(S,R') pair. nih.govresearchgate.net

In the context of fenoterol, a "folded" conformation refers to a spatial arrangement where the two aromatic rings of the molecule are in closer proximity to each other. Conversely, an "extended" conformation is one where the aromatic rings are further apart. This preference for a folded structure in the (R,R') enantiomer may have important implications for its binding affinity and efficacy at the receptor site, as it pre-organizes the molecule into a shape that may be more complementary to the receptor's binding pocket. The conformational analysis was performed on geometries optimized at the RI-B97D/TZVP/IEFPCM(MeOH) level of theory, providing a detailed insight into the structural preferences of the different stereoisomers. nih.gov

Synthetic Pathways and Chemical Modification Strategies for R,r Fenoterol and Derivatives

Enantioselective Synthetic Routes to (R,R)-Fenoterol

The synthesis of the biologically active (R,R)-isomer of Fenoterol (B1672521) necessitates precise control over the stereochemistry at its two chiral centers. wikipedia.org A prevalent strategy for achieving this involves the coupling of stereochemically defined precursors. One such established method utilizes the epoxide formed from (R)-(-)-3',5'-dibenzyloxyphenylbromohydrin, which is then reacted with the appropriate (R)-enantiomer of an N-benzylamino-alkane. nih.gov This approach ensures the desired (R,R) configuration in the final molecule.

Another powerful technique for obtaining enantiomerically pure intermediates is enzymatic resolution. This method leverages the stereoselectivity of enzymes, such as lipases, to separate a racemic mixture of a key synthetic intermediate. For instance, in the synthesis of related compounds like (R,R)-formoterol, enzymatic resolution of a racemic bromohydrin has been successfully employed to isolate the desired (R)-enantiomer, which then serves as a chiral building block for the subsequent coupling steps. researchgate.net

Synthesis of Stereoisomeric Fenoterol Analogues

To explore the structure-activity relationships and optimize the pharmacological profile of Fenoterol, a variety of stereoisomeric analogues have been synthesized. nih.gov These synthetic efforts have focused on modifying both the aminoalkyl tail and the aromatic moieties of the molecule.

Modifications to the aminoalkyl portion of Fenoterol, particularly at the second chiral center, have been investigated to understand the impact of steric bulk on receptor binding and activity. nih.gov For example, the synthesis of an N-ethyl derivative of Fenoterol was accomplished to probe a specific steric site within the β2-adrenergic receptor. nih.gov The general synthetic approach for these modifications involves the coupling of the (R)-epoxide of 3',5'-dibenzyloxyphenylethanolamine with various stereochemically pure N-benzyl protected aminoalkanes. nih.gov Subsequent deprotection via hydrogenation yields the final analogues. google.com

The 4-hydroxyphenyl group of Fenoterol is a key interaction site with the β2-adrenergic receptor. To investigate the electronic and steric requirements at this position, analogues with different substituents have been prepared. nih.gov For instance, derivatives where the hydroxyl group is replaced by a methoxy (B1213986) group ((R,R)-p-methoxyfenoterol) or where the phenyl ring is substituted with a 1-naphthyl group have been synthesized. nih.gov These modifications are typically incorporated into the N-benzylamino-alkane precursor before its coupling with the chiral epoxide intermediate. nih.gov The synthesis of these analogues has provided valuable insights into the receptor's binding pocket, indicating that substituents like a 4-methoxy-1-naphthyl group can lead to highly potent and selective agonists. nih.gov

Preparation of Isotopically Labeled (R,R)-Fenoterol Derivatives for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating drug mechanisms, particularly in receptor binding and metabolic studies. nih.govwikipedia.org For Fenoterol analogues, tritium (B154650) (³H) labeling has been employed to achieve the high specific activity required for detecting ligand displacement at the β2-adrenergic receptor. nih.gov

A notable example is the synthesis of 2′,4′,6′-[³H₃]-(R,R)-4-methoxyfenoterol. nih.gov The synthetic strategy involved the preparation of the tribrominated precursor, (R,R)-2′,4′,6′-tribromo-4-methoxyfenoterol, from (R,R)-4-methoxyfenoterol using N-bromosuccinimide. This intermediate then underwent catalytic tritiation to replace the bromine atoms with tritium, yielding the desired labeled compound with a high specific activity of 57 Ci/mmol. nih.gov This approach provides a sensitive probe for detailed pharmacological characterization. nih.gov

Chiral Building Blocks and Enantiospecific Reduction Techniques in Fenoterol Synthesis

The foundation of any enantioselective synthesis lies in the availability of pure chiral building blocks. nih.govenamine.net In the synthesis of (R,R)-Fenoterol and its analogues, key chiral intermediates include the (R)- and (S)-enantiomers of 3',5'-dibenzyloxyphenyl-bromohydrin and various N-benzylamino-alkanes. google.comgoogle.com

The synthesis of the chiral bromohydrin enantiomers is achieved through the enantiospecific reduction of the prochiral ketone, 3,5-dibenzyloxy-α-bromoacetophenone. google.com This reduction is a critical step where the stereochemistry is set. A common method employs a boron-methyl sulfide (B99878) complex (BH₃•SMe₂) as the reducing agent in the presence of a chiral catalyst, such as (1R,2S)- or (1S,2R)-cis-1-amino-2-indanol. google.com The choice of the chiral aminoindanol (B8576300) enantiomer dictates the stereochemical outcome of the reduction, yielding either the (R)- or (S)-bromohydrin. google.com Similarly, the required chiral N-benzylaminopropanes can be prepared through enantioselective crystallization of the racemic mixture using a chiral resolving agent like (R)- or (S)-mandelic acid. google.com

Table of Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis |

|---|---|

| (R)-(-)-3',5'-dibenzyloxyphenylbromohydrin | Chiral epoxide precursor for setting the first stereocenter. nih.gov |

| (R)-N-benzylamino-alkanes | Chiral amine component for coupling and setting the second stereocenter. nih.gov |

| N-bromosuccinimide | Reagent for bromination in the synthesis of isotopically labeled precursors. nih.gov |

| Boron-methyl sulfide complex (BH₃•SMe₂) | Reducing agent for the enantiospecific reduction of ketones. google.com |

| (1R,2S)-cis-1-amino-2-indanol | Chiral catalyst directing the stereochemical outcome of the reduction. google.com |

Table of Synthesized Fenoterol Derivatives

| Derivative | Modification | Purpose of Synthesis |

|---|---|---|

| Stereoisomeric Analogues | Variations at both chiral centers. | To study the impact of stereochemistry on pharmacological activity. nih.gov |

| N-ethyl-fenoterol | Ethyl group on the nitrogen atom. | To probe steric constraints in the receptor binding site. nih.gov |

| (R,R)-p-methoxyfenoterol | Methoxy group at the 4'-position. | To investigate the electronic requirements of the hydroxyphenyl moiety. nih.gov |

| 1-Naphthyl derivatives | Phenyl group replaced by a 1-naphthyl group. | To explore the effect of an extended aromatic system on receptor affinity. nih.gov |

| 2′,4′,6′-[³H₃]-(R,R)-4-methoxyfenoterol | Tritium labeling on the resorcinol (B1680541) ring. | For use in high-sensitivity receptor binding and mechanistic studies. nih.gov |

Molecular Pharmacology of R,r Fenoterol at Adrenergic Receptors

Receptor Binding Kinetics and Affinity Profiling

The interaction of (R,R)-Fenoterol with adrenergic receptors is characterized by specific binding kinetics and affinity profiles, which are significantly influenced by its stereochemical configuration.

β2-Adrenergic Receptor (β2-AR) Binding Studies and Stereochemical Influence

Radioligand binding studies have unequivocally demonstrated that the stereochemistry of fenoterol (B1672521) profoundly influences its binding affinity to the β2-AR. science24.comnih.gov The relative order of binding affinity for fenoterol stereoisomers is consistently observed as (R,R) > (R,S) > (S,R) > (S,S). science24.comnih.gov This indicates that the (R,R)-configuration of fenoterol is the most effective in terms of binding to the β2-AR. science24.com The commercially available fenoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers, with this racemate being 9 to 20 times more active than the (R,S; S,R)-racemate. nih.gov Notably, (R,R)-Fenoterol is identified as the active component within the commercially available (±)-fenoterol. google.com Furthermore, (R,R)-fenoterol exhibits submicromolar binding affinity for the β2-AR. acs.orgacs.org

Table 1: Relative Binding Affinity Order of Fenoterol Stereoisomers to β2-AR

| Stereoisomer | Relative Binding Affinity |

| (R,R)-Fenoterol | Highest |

| (R,S)-Fenoterol | High |

| (S,R)-Fenoterol | Moderate |

| (S,S)-Fenoterol | Lowest |

Comparative Affinity and Selectivity for β1-Adrenergic Receptors (β1-AR)

Beyond its potent binding to the β2-AR, (R,R)-Fenoterol also exhibits significant selectivity for the β2-AR over the β1-AR. Control experiments on binding affinity towards the β1-AR reveal that the β2-AR vs. β1-AR selectivity is greatest for the (R,R)-configuration of the ligand. science24.com For (R,R)-fenoterol, the K_i(β1-AR)/K_i(β2-AR) ratios have been reported to be greater than 40. acs.orgacs.org In the case of certain derivatives, such as (R,R)-4-methoxy-1-naphthylfenoterol, this selectivity can reach an exceptionally high value of 573. science24.comnih.gov Specific studies have shown K_i(β1-AR)/K_i(β2-AR) ratios of 46 for (R,R)-fenoterol. acs.org

Table 2: Selectivity of (R,R)-Fenoterol and Derivatives for β2-AR over β1-AR

| Compound | K_i(β1-AR)/K_i(β2-AR) Ratio |

| (R,R)-Fenoterol | >40 acs.orgacs.org, 46 acs.org |

| (R,R)-4-methoxy-1-naphthylfenoterol | 573 science24.comnih.gov |

Thermodynamics of Ligand Binding to β2-AR: Enthalpy vs. Entropy Control

Subsequent Van't Hoff analysis of fenoterol isomers reveals distinct thermodynamic characteristics of binding that are dependent on the stereoconfiguration of the molecule. science24.comnih.govresearchgate.net The binding of (R,R)- and (R,S)-fenoterol to the β2-AR is purely entropy-driven. science24.comnih.govresearchgate.netnih.govresearchgate.net This contrasts with the binding of (S,S)- and (S,R)-isomers, which is almost entirely enthalpy-controlled. science24.comnih.govresearchgate.netnih.gov This observation challenges the commonly accepted "enthalpy-entropy discrimination" paradigm for β-adrenergic receptors, which postulates that the binding of full agonists is controlled by a combination of enthalpy and entropy, while antagonist binding is primarily entropy-controlled. science24.comnih.gov A key factor in determining whether the binding process is enthalpy-driven or entropy-driven is the chirality of the carbon atom containing the β-hydroxyl group. An R-configuration at this carbon atom leads to an entropy-driven binding process, whereas an S-configuration results in an enthalpy-driven process. nih.govuni-regensburg.de

Table 3: Thermodynamic Control of Fenoterol Stereoisomer Binding to β2-AR

| Stereoisomer | Thermodynamic Control |

| (R,R)-Fenoterol | Purely Entropy-Driven science24.comnih.govresearchgate.netnih.govresearchgate.net |

| (R,S)-Fenoterol | Purely Entropy-Driven science24.comnih.govresearchgate.netnih.govresearchgate.net |

| (S,S)-Fenoterol | Enthalpy-Controlled science24.comnih.govresearchgate.netnih.gov |

| (S,R)-Fenoterol | Enthalpy-Controlled science24.comnih.govresearchgate.netnih.gov |

G Protein Coupling Selectivity and Signal Transduction Mechanisms

The stereochemistry of the fenoterol molecule also dictates its selectivity in G protein coupling and the subsequent signal transduction pathways.

Selective Gs Protein Activation by (R,R)-Fenoterol

(R,R)-Fenoterol selectively activates Gs protein signaling upon binding to the β2-AR. science24.comnih.govresearchgate.netnih.govplos.org Studies conducted in cardiomyocytes demonstrated that the addition of pertussis toxin (PTX) had no effect on the activity of (R,R)-fenoterol, providing evidence for its selective activation of the Gs protein signaling pathway. science24.comnih.gov This selective Gs protein activation by (R,R)-fenoterol suggests that the active interface induced by this stereoisomer preferentially binds to the Gs protein. nih.gov (R,R)-fenoterol has been shown to selectively activate the β2-AR at concentrations ranging from 10 nM to 3 µM. plos.org Unlike many other typical β2-AR agonists that induce dual Gs and Gi coupling, (R,R)-fenoterol activates the receptor to a conformation that couples exclusively to the Gs protein. mdpi.com

Differential Gs and Gi Protein Coupling by Fenoterol Stereoisomers

The stereochemistry of the fenoterol molecule plays a critical role in determining the coupling of the adrenergic receptor to different G proteins, specifically Gs and Gi. science24.comnih.govresearchgate.net While (R,R)-fenoterol selectively activates Gs protein signaling, other stereoisomers exhibit different coupling preferences. science24.comnih.govresearchgate.netnih.govplos.org For instance, when (S,R)-fenoterol was used as an agonist in cardiomyocyte studies, the addition of pertussis toxin significantly reduced cardiomyocyte contractility, indicating that this isomer activates both Gi and Gs proteins. science24.comnih.govresearchgate.netnih.gov This pattern of stereo-discrimination in G protein coupling was also observed with 4-methoxyfenoterol derivatives. science24.comnih.gov Specifically, (R,R)-fenoterol and (R,R)-methoxyfenoterol largely bypass the β2-AR-coupled Gi pathway. nih.gov Further evidence for differential coupling comes from the observation that (S,R)-fenoterol and (S,R)-methoxyfenoterol lead to PTX-sensitive activation of extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting a Gi-dependent effect for these isomers. nih.gov

Investigation of β2-AR-G Protein Interaction Dynamics

The stereochemistry of fenoterol significantly influences its interaction with β2-AR and subsequent G protein coupling dynamics. Studies have demonstrated that (R,R')-Fenoterol exhibits a selective activation of Gs protein signaling in a rat cardiomyocyte contractility model. nih.govnih.govscience24.comresearchgate.netsigmaaldrich.com In contrast, the (S,R')-isomer of fenoterol was observed to activate both Gs and Gi proteins in the same experimental model. nih.govnih.govscience24.comresearchgate.netsigmaaldrich.com This differential G protein coupling suggests that the various fenoterol stereoisomers induce distinct active conformational states of the β2-AR upon binding, with the specific receptor conformation being dependent on the stereoconfiguration, particularly at the β-hydroxyl (β-OH) site of the fenoterol molecule. nih.govnih.gov

Further analysis, including differences in thermodynamic parameters and non-uniform G-protein coupling, supports a mechanism of chiral recognition where (R,x')-FEN stereoisomers interact with a different receptor conformation compared to (S,x')-isomers. nih.gov Molecular dynamics simulations involving stereoisomers of methoxynaphtyl fenoterol (MNFen), a derivative of fenoterol, have revealed distinct interaction patterns within the β2-AR binding cavity. These subtle variations in ligand-receptor interaction propagate to the intracellular regions of the receptor, triggering diverse structural responses. nih.gov Specifically, the dynamic structure of the intracellular regions of the (R,R)-MNFen complex more closely resembles a "Gs-compatible" and "β-arrestin-compatible" conformation of the β2-AR. nih.gov Key residues such as Tryptophan 313 (Trp313) and the ionic bridge formed by Lysine 305 (Lys305) and Aspartate 192 (Asp192) play pivotal roles in these interactions. The engagement of these residues, along with ligand interactions with residues on Transmembrane (TM) 2, enhances the strength of interactions within the extracellular region and the binding cavity, leading to a slightly more open receptor conformation and a minor increase in the distance between certain transmembrane helices (e.g., TM5-TM7, TM1-TM6, TM6-TM7, and TM1-TM5). nih.gov

Structure-Activity Relationships (SAR) and Ligand-Directed Chiral Recognition

The stereochemistry of fenoterol is a critical determinant of its pharmacological profile, profoundly influencing both its binding affinity for adrenergic receptors and its functional efficacy.

Influence of Stereochemistry on Binding Affinity and Functional Efficacyscience24.comacs.orggoogle.com

Radioligand binding studies consistently demonstrate that stereochemistry significantly impacts the binding affinity of fenoterol to the β2-AR. nih.govnih.govscience24.comsigmaaldrich.comacs.orgresearchgate.net The general order of binding affinity observed for fenoterol and its derivatives is (R,R) > (R,S) > (S,R) > (S,S). science24.comacs.org This stereoselective preference extends to functional efficacy, with (R,R')-Fenoterol consistently showing the highest potency in various functional assays, including cardiomyocyte contractility and cyclic adenosine (B11128) monophosphate (cAMP) stimulation. nih.govscience24.com

For instance, in studies utilizing membranes obtained from HEK293 cells stably transfected with β2-AR cDNA (HEK-β2-AR cells), the calculated Ki value for (R,R')-Fenoterol was 350 nM, whereas for (S,S')-Fenoterol, it was significantly higher at 27,800 nM, indicating a much weaker binding affinity for the (S,S')-isomer. nih.gov The enantioselective differences in affinity were mirrored in functional assays. In a rat cardiomyocyte contractility model, (R,R')-Fenoterol acted as a full agonist with an EC50 value of 73 nM. In the stimulation of cAMP in HEK-β2-AR cells, (R,R')-Fenoterol exhibited an even higher potency with an EC50 of 0.3 nM. nih.gov In contrast, (S,S')-Fenoterol produced no significant effect in the rat cardiomyocyte model and acted as a weak but full agonist in HEK-β2-AR cells with an EC50 of 580 nM. nih.gov

Table 1: Binding Affinity (Ki) and Functional Efficacy (EC50) of Fenoterol Stereoisomers

| Stereoisomer | Assay System (Binding Ki) | Ki (nM) | Assay System (Functional EC50) | EC50 (nM) |

| (R,R')-Fenoterol | HEK-β2-AR cells | 350 | Rat Cardiomyocyte Contractility | 73 |

| HEK-β2-AR cAMP Stimulation | 0.3 | |||

| (S,S')-Fenoterol | HEK-β2-AR cells | 27,800 | Rat Cardiomyocyte Contractility | No significant effect |

| HEK-β2-AR cAMP Stimulation | 580 |

Thermodynamically, the binding of (S,x')-isomers is predominantly enthalpy-controlled, while the binding of (R,x')-isomers is characterized by a purely entropy-driven process. nih.govnih.govscience24.comresearchgate.netsigmaaldrich.comresearchgate.net This observation challenges the conventional "enthalpy-entropy discrimination" paradigm often accepted for β-adrenergic receptors, which typically posits that full agonist binding is governed by a combination of enthalpy and entropy, while antagonist binding is primarily entropy-controlled. science24.com Furthermore, (R,R)-fenoterol demonstrates superior β2-AR versus β1-AR selectivity compared to its other stereoisomers. science24.comacs.org

Comparative Molecular Field Analysis (CoMFA) for Receptor Interaction Mappingacs.orgresearchgate.netresearchgate.net

Comparative Molecular Field Analysis (CoMFA), a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique, has been extensively applied to map the receptor interaction sites for fenoterol stereoisomers and their derivatives. acs.orggoogle.comacs.orgresearchgate.netunirioja.esnih.gov The CoMFA models developed from these studies have proven instrumental in describing and predicting the binding affinities of these compounds to the β2-AR. acs.orgnih.gov

The resulting CoMFA models indicated that the binding process of fenoterol derivatives involves interactions between the chiral center on the aminoalkyl portion of the agonist and a sterically restricted site within the receptor. nih.govacs.org Crucially, the chirality at the second stereogenic center was identified as a significant factor influencing both the Ki value for β2-AR binding and the subtype selectivity. acs.orgacs.org These computational models have been successfully utilized as predictive tools for the rational drug design of novel β2-AR agonists, leading to the design of compounds with enhanced selectivity and efficacy. researchgate.netnih.gov The models suggested that fenoterol derivatives engage with two distinct binding sites and an additional sterically restricted site on the pseudo-receptor. acs.orgacs.org

Molecular Docking Simulations of Fenoterol and Derivatives with β2-AR Subtypesnih.govuni-regensburg.de

Molecular docking simulations have provided detailed insights into the molecular interactions between fenoterol stereoisomers and derivatives and β2-AR subtypes. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netumlub.plnih.govresearchgate.netacs.org These computational approaches aim to determine 3D molecular models of the fenoterol derivative-β2-AR complexes, shedding light on their binding modes. researchgate.netnih.gov

Generally, the agonist molecules, including fenoterol and its derivatives, occupy a consistent binding region within the β2-AR, specifically located between Transmembrane (TM) helices III, V, VI, and VII. researchgate.netnih.gov Key amino acid residues identified through docking procedures, such as Serine 203 (Ser203), Serine 207 (Ser207), Aspartate 113 (Asp113), Lysine 305 (Lys305), Asparagine 312 (Asn312), Tyrosine 308 (Tyr308), and Aspartate 192 (Asp192), have been experimentally validated as crucial for agonist-receptor interactions. researchgate.netnih.gov Furthermore, docking simulations have revealed an additional pocket, representing an extension of the orthosteric binding site. researchgate.netnih.gov

Comparative Pharmacological Evaluations in Pre Clinical Models

In Vivo Non-Clinical Disease Models

Rat Models of Post-Myocardial Infarction Dilated Cardiomyopathy (DCM)

Research has explored the effects of fenoterol (B1672521) and its enantiomers in rat models of post-myocardial infarction (MI) dilated cardiomyopathy (DCM). A salutary effect of racemic fenoterol, a β2-adrenergic receptor (AR) agonist, has been demonstrated in these models. Treatment with racemic fenoterol was shown to attenuate left ventricular (LV) remodeling, mitigate functional decline, and arrest the expansion of the MI during the initial two months of treatment. nih.govnih.gov

A study investigating the efficacy of fenoterol enantiomers in a whole animal model of DCM involved inducing MI in rats through permanent ligation of the anterior descending coronary artery. Following MI induction, early cardiac remodeling and MI size were assessed via echocardiography. Rats were subsequently divided into treatment groups receiving either a placebo, racemic fenoterol, R,R-fenoterol, or S,S-fenoterol. The progression of DCM was monitored through serial echocardiography over a six-month period. nih.govnih.gov

Contrary to expectations derived from earlier single cardiomyocyte experiments, which had suggested R,R-fenoterol as the active component for chronic heart failure treatment, the findings in the whole animal model revealed a different outcome. Treatment with either the R,R-enantiomer or the S,S-enantiomer of fenoterol was found to be completely ineffective in attenuating cardiac remodeling and functional deterioration. This indicates that in the complex physiological environment of a whole animal model, the coupling of β2-AR to Gs protein alone may not be sufficient for myocardial rescue in heart failure. nih.govnih.gov

Efficacy Comparison of Racemic Fenoterol and Pure Enantiomers in Animal Models

Fenoterol is commercially available as a racemic mixture of its (R,R)- and (S,S)-stereoisomers. google.com Initial investigations using isolated rat cardiomyocytes suggested that R,R-fenoterol exhibited more potent effects on cardiomyocyte contraction and demonstrated superior Gs protein selectivity compared to other isomers. These findings led to the hypothesis that β2-AR activity primarily resided with the R,R-enantiomer, positioning it as a potentially promising new therapeutic agent for chronic heart failure (CHF). nih.govresearchgate.net

However, a comprehensive study conducted in a whole animal rat model of post-MI DCM provided contrasting results. This study directly compared the efficacy of racemic fenoterol with that of its pure R,R- and S,S-enantiomers. The results unequivocally showed that only the racemic fenoterol was effective in attenuating LV remodeling and functional decline. Both the R,R- and S,S-enantiomers, when administered individually, proved to be ineffective in this complex in vivo model. nih.govnih.gov

Pharmacological studies have also indicated that while the primary bronchodilatory activity of racemic fenoterol is attributed to the (R,R)-isomer, the (S,S)-enantiomer has been associated with adverse effects or the development of tolerance often linked with β2-adrenergic receptor agonist treatment. google.com

The following table summarizes the comparative effects observed in rat models of post-myocardial infarction dilated cardiomyopathy:

Table 1: Effects of Fenoterol and its Enantiomers on Post-Myocardial Infarction Dilated Cardiomyopathy in Rat Models

| Treatment Group | Attenuation of LV Remodeling | Functional Decline Attenuation | MI Expansion Arrest |

| Placebo | Ineffective | Ineffective | Ineffective |

| Racemic Fenoterol | Effective | Effective | Effective |

| R,R-Fenoterol | Ineffective | Ineffective | Ineffective |

| S,S-Fenoterol | Ineffective | Ineffective | Ineffective |

Note: Data derived from studies in rat models of post-myocardial infarction dilated cardiomyopathy. nih.govnih.gov

Comparative Bronchodilator Activity in Non-Clinical Systems

Fenoterol functions as a β2-adrenergic receptor agonist, primarily recognized for its bronchodilator properties. In non-clinical systems, its mechanism of action involves stimulating beta-2 adrenergic receptors located in the lungs, which leads to the relaxation of smooth muscles within the airways. This relaxation results in an increase in the diameter of the airways, thereby facilitating easier breathing. ontosight.aidrugbank.com

Regarding the bronchodilator activity of its enantiomers, pharmacological studies have indicated that the predominant bronchodilatory activity of racemic (±)-fenoterol resides specifically in the (R,R)-isomer. google.com This suggests that R,R-Fenoterol is the key contributor to the bronchodilatory effects observed with the racemic mixture. Conversely, the (S,S)-enantiomer has been implicated in contributing to adverse side effects or the development of tolerance when racemic β2-adrenergic receptor agonists are used chronically. google.com

Analytical Methodologies for R,r Fenoterol Quantification and Characterization in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of (R,R)-Fenoterol in biological matrices, offering high sensitivity and specificity.

The development of rapid LC-MS/MS methods has significantly improved the sensitivity for determining fenoterol (B1672521), including its (R,R)- and (S,S)-enantiomers, in biological samples such as human plasma and urine. One validated method achieved a lower limit of quantification (LLOQ) of 52.8 pg/mL in plasma, demonstrating a substantial improvement over previous methods that lacked sufficient sensitivity researchgate.netnih.govsigmaaldrich.com. This method exhibited linearity for plasma samples from 50 pg/mL to 2000 pg/mL and for urine samples from 2.500 ng/mL to 160 ng/mL researchgate.netsigmaaldrich.com. The coefficient of variation for quality control standards was consistently below 15% for high standards and below 10% for low standards in plasma, and below 15% for both high and low standards in urine researchgate.netsigmaaldrich.comnih.gov.

The enantioselective separation of (R,R)-Fenoterol and (S,S)-Fenoterol is typically achieved using chiral stationary phases, such as an Astec Chirobiotic T chiral column researchgate.netsigmaaldrich.comnih.gov. This approach allows for the precise determination of the relative concentrations of each enantiomer in biological samples researchgate.netsigmaaldrich.com.

Table 1: LC-MS/MS Method Performance for Fenoterol Quantification

| Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Coefficient of Variation (QC Standards) | Chiral Stationary Phase |

| Plasma | 50 pg/mL - 2000 pg/mL | 52.8 pg/mL | <15% (High QC), <10% (Low QC) | Astec Chirobiotic T |

| Urine | 2.500 ng/mL - 160 ng/mL | N/A | <15% (High & Low QC) | Astec Chirobiotic T |

On-line immunoextraction coupled with liquid chromatography-mass spectrometry (LC/MS) has been developed for the quantitative determination of (R,R)-Fenoterol and its derivatives in biological matrices like rat plasma nih.govnih.govresearchgate.net. This technique leverages antibodies raised against fenoterol derivatives, immobilized onto a chromatographic support, to selectively extract the analytes from the complex biological matrix nih.govscience.gov.

A validated immunoextraction/LC/MS method demonstrated a linear response for (R,R)-Fenoterol from 0.5 to 100 ng/mL in spiked rat plasma samples, with a high accuracy of over 96% and intra- and inter-day precision of less than 12.4% nih.gov. The mass spectrometry system typically operates in single ion monitoring (SIM) mode, with (R,R)-Fenoterol monitored at m/z 304.2 nih.govnih.govresearchgate.net. This method has been successfully applied to determine plasma concentration-time profiles of (R,R)-Fenoterol after oral administration in rats nih.govnih.gov.

Table 2: Immunoextraction Coupled LC/MS Method Characteristics for (R,R)-Fenoterol

| Matrix | Linearity Range | Accuracy | Precision (Intra- & Inter-day) | MS Mode | m/z for (R,R)-Fenoterol |

| Rat Plasma | 0.5 - 100 ng/mL | >96% | <12.4% | SIM | 304.2 |

Advanced Chromatographic and Electrophoretic Separations

Beyond LC-MS/MS, other advanced separation techniques contribute to the comprehensive analysis of (R,R)-Fenoterol in biological systems.

High-Performance Liquid Chromatography (HPLC) is widely used for the determination of fenoterol in biological fluids and pharmaceutical products ijacskros.comsaude.sp.gov.br. For bioanalytical applications, HPLC methods often incorporate precolumn fluorescence derivatization, for instance, using naphthyl isocyanate, to enhance detection sensitivity researchgate.net. The resulting urea (B33335) derivatives can then be resolved on chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated silica (B1680970) gel columns, enabling the separation of fenoterol enantiomers researchgate.net. Detection limits in the low ng/mL range have been achieved with fluorimetric detection researchgate.net. Reversed-phase C18 columns are commonly employed in HPLC protocols for fenoterol analysis, with UV detection at specific wavelengths like 276 nm saude.sp.gov.br.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fenoterol and other β2-agonists in biological matrices, including postmortem blood and urine researchgate.netnih.govnih.govresearchgate.netcore.ac.uk. GC-MS methods often require derivatization of the analytes to increase their volatility and thermal stability, which is crucial for efficient chromatographic separation and sensitive detection mdpi.com. While GC-MS is effective for identifying and quantifying fenoterol, its correlation with other methods like enzyme immunoassay (EIA) can sometimes be low, potentially due to the EIA's ability to detect metabolites that GC-MS might miss without specific derivatization for conjugates researchgate.net. Despite this, GC-MS remains a useful tool, particularly for pharmacokinetic studies researchgate.net.

Capillary Electrophoresis (CE) and its variant, Capillary Zone Electrophoresis (CZE), offer alternative approaches for the separation of fenoterol enantiomers, including (R,R)-Fenoterol researchgate.netnih.govnih.govijacskros.comsemanticscholar.orgopenchemicalengineeringjournal.com. These techniques can directly separate fenoterol enantiomers, often employing cyclodextrin (B1172386) derivatives or α-glycoprotein as chiral selectors within the capillary researchgate.netnih.gov. CE methods have also been coupled with mass spectrometry for enhanced detection capabilities, sometimes incorporating on-line isotachophoretic sample focusing to improve sensitivity nih.govopenchemicalengineeringjournal.com. While effective for separation, some earlier CE methods for fenoterol enantiomers lacked the sensitivity required for certain assays and occasionally necessitated extensive sample workup nih.gov.

Electrochemical and Immunoassays

Electrochemical and immunoassay techniques offer sensitive and specific approaches for the quantification of (R,R)-Fenoterol in complex biological matrices. These methods leverage distinct principles—either the electrical properties of the compound or highly specific antigen-antibody interactions—to achieve detection and measurement. Immunoassays, including Radioimmunological Assays (RIA) and Enzyme Immunoassays (EIA), are recognized as highly sensitive detection systems for β-agonists like fenoterol in biological samples core.ac.uk. Similarly, electrochemical methods have proven effective for the determination of β-agonists in various biological matrices core.ac.ukekb.eg.

Voltammetric Techniques

Voltammetric techniques have been extensively utilized to study and quantify fenoterol. Cyclic voltammetry (CV) has been employed to investigate the electrooxidation of fenoterol at both unmodified and Nafion-modified carbon paste electrodes (CPEs) core.ac.ukdcu.ieresearchgate.net. Research indicates that fenoterol undergoes irreversible oxidation at high positive potentials when analyzed at a bare CPE, producing sharp and well-defined peaks core.ac.ukdcu.ieresearchgate.net.

To enhance sensitivity, Nafion-modified electrodes have been developed. These modifications facilitate the accumulation of fenoterol over time, leading to improved detection capabilities core.ac.ukdcu.ieresearchgate.net. For instance, the application of a Nafion-modified electrode allowed for the analysis of fenoterol in human urine and serum extracts, demonstrating detection at concentrations of 10⁻⁷ M and 10⁻⁶ M, respectively core.ac.ukdcu.ie. In such applications, the more sensitive differential pulse voltammetric (DPV) mode of detection was often preferred core.ac.ukdcu.ie. Absorptive stripping voltammetry has also been reported for the determination of fenoterol nih.gov. Furthermore, voltammetric methods involving nitrosation have been developed for the determination of fenoterol in biological fluids saude.sp.gov.brbvsalud.org.

The following table summarizes typical detection levels observed with voltammetric techniques for fenoterol in biological matrices:

| Technique | Electrode Type | Matrix | Detection Level | Reference |

| Differential Pulse Voltammetry (DPV) | Nafion-modified Carbon Paste | Human Urine | 10⁻⁷ M | core.ac.ukdcu.ie |

| Differential Pulse Voltammetry (DPV) | Nafion-modified Carbon Paste | Human Serum | 10⁻⁶ M | core.ac.ukdcu.ie |

| Absorptive Stripping Voltammetry | Not specified | Biological Samples | Not specified | nih.gov |

Radioimmunological Assays (RIA) and Fluoroimmunoassays

Radioimmunological assays (RIA) have been developed as highly sensitive methods for the determination of fenoterol in biological samples. A specific RIA procedure for fenoterol involves the use of an antibody that cross-reacts with the different stereoisomers of fenoterol, alongside radiolabelled [¹²⁵I]-fenoterol as a tracer core.ac.uknih.gov. This method is capable of measuring fenoterol at very low picogram per milliliter (pg/ml) levels in biological fluid extracts, including plasma and urine core.ac.uknih.gov.

The detection limit for racemic fenoterol using this radioimmunoassay in biological samples (plasma, urine) has been reported to be in the range of 10-20 pg/ml researchgate.netnih.govresearchgate.net. The precision and accuracy demonstrated by this RIA are considered sufficient for the analysis and meaningful interpretation of samples obtained from human pharmacokinetic studies researchgate.netnih.govresearchgate.net.

Beyond RIA, fluoroimmunoassays are also recognized as analytical methods for fenoterol ijacskros.com. Enzyme immunoassays (EIA) represent another immunoassay approach, with one such assay developed for fenoterol in urine showing linearity over a concentration range of 0.1-5 ng/ml researchgate.netnih.gov. It has been noted that concentrations determined by EIA can sometimes be higher than those found by Gas Chromatography-Mass Spectrometry (GC-MS), potentially due to the detection of fenoterol metabolites by the immunoassay researchgate.netnih.gov.

The following table presents key data for radioimmunological assays of fenoterol:

| Assay Type | Analyte Measured | Matrix | Detection Limit (LOD) | Linear Range (EIA) | Reference |

| Radioimmunoassay (RIA) | Racemic Fenoterol | Plasma, Urine | 10-20 pg/ml | N/A | researchgate.netnih.govresearchgate.net |

| Enzyme Immunoassay (EIA) | Fenoterol (and metabolites) | Urine | Not specified | 0.1-5 ng/ml | researchgate.netnih.gov |

Metabolism and Transport Dynamics of R,r Fenoterol and Its Analogues

Metabolic Pathways and Biotransformation Studies

The metabolism of Fenoterol (B1672521) primarily involves phase II biotransformation reactions, specifically glucuronidation and, for certain analogues, O-demethylation.

Glucuronidation and O-Demethylation Pathways

Fenoterol is extensively cleared from the body through glucuronidation, a process that significantly contributes to its low oral bioavailability, which is reported to be less than 1% in rats due to substantial presystemic glucuronidation nih.gov. Glucuronidation of Fenoterol can occur at two distinct sites: the 1,3-benzenediol and the 4-hydroxyphenyl moieties, leading to the formation of meta-glucuronide (Fen-MG) and para-glucuronide (Fen-PG) metabolites, respectively nih.gov. In rats, (R,R)-Fenoterol is regioselectively metabolized to Fen-PG nih.gov.

Studies involving the 4-methoxyphenyl (B3050149) derivative of (R,R)-Fenoterol, known as (R,R)-Methoxyfenoterol ((R,R)-MFen), have shed further light on these pathways. (R,R)-MFen is primarily cleared by glucuronidation, with significant presystemic glucuronidation occurring nih.govresearchgate.net. Following administration of (R,R)-MFen, both (R,R)-Fenoterol and its glucuronide conjugate ((R,R)-Fen-G) have been detected in urine, indicating that (R,R)-MFen undergoes O-demethylation before subsequent conjugation to (R,R)-Fen-G nih.govresearchgate.net. The total percentage of (R,R)-Fenoterol and (R,R)-Fen-G detected after intravenous administration of (R,R)-MFen was 3.6%, while after oral administration, it was only 0.3%, highlighting the extensive presystemic glucuronidation that limits the amount of drug available for O-demethylation nih.govresearchgate.net.

In Vitro Metabolism Using Hepatocytes and Intestinal Microsomes

In vitro studies utilizing rat hepatocytes and intestinal microsomes have confirmed the glucuronidation patterns observed in vivo. Incubation of (R,R)-MFen with rat hepatocytes resulted in the production of (R,R)-MFen-G, (R,R)-Fenoterol, and (R,R)-Fen-G nih.govresearchgate.net. Conversely, incubation with rat intestinal microsomes primarily led to the formation of (R,R)-MFen-G, indicating that the intestine plays a significant role in the initial glucuronidation of the methoxylated analogue nih.govresearchgate.net.

For Fenoterol itself, in vitro investigations in isolated rat hepatocytes and enterocytes showed the formation of both fenoterol para-glucuronide and fenoterol meta-glucuronide nih.govresearchgate.net. The fraction of para-glucuronide formed was approximately 40% in hepatocytes and 54% in enterocytes nih.govresearchgate.net. Stereoselective differences in glucuronidation rates were also observed: the maximum glucuronidation rate (Vmax) of the (-)-enantiomer (which corresponds to (R,R)-Fenoterol in some contexts, though Fenoterol is a racemate of (R,R) and (S,S) wikipedia.org) was significantly lower than that of the (+)-isomer in both hepatic and intestinal microsomes nih.govresearchgate.net.

The following table summarizes the maximum glucuronidation rates for Fenoterol enantiomers in rat microsomes:

| Enantiomer | Vmax in Hepatic Microsomes (nmol/min/mg) | Vmax in Intestinal Microsomes (nmol/min/mg) |

| (-)-Fenoterol | 3.6 ± 0.3 nih.govresearchgate.net | 3.4 ± 0.1 nih.govresearchgate.net |

| (+)-Fenoterol | 6.7 ± 0.8 nih.govresearchgate.net | 5.8 ± 0.4 nih.govresearchgate.net |

Less pronounced differences in Vmax were observed in isolated cells, with (R,R)-Fenoterol (referred to as the (-)-enantiomer in this context) showing Vmax values of 148 ± 13 pmol/min/mg in hepatocytes and 372 ± 50 pmol/min/mg in enterocytes nih.govresearchgate.net.

Peroxidase-Mediated Oxidative Metabolism and Free Radical Formation

Phenolic β2-adrenoreceptor agonists like Fenoterol can undergo oxidative modification by peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), which are present in inflamed airways nih.govacs.orgresearchgate.netnih.gov. In the presence of hydrogen peroxide, these peroxidases catalyze the oxidation of Fenoterol nih.govacs.orgresearchgate.net. This process can lead to the formation of free radical metabolites, which have been detected using electron paramagnetic resonance (EPR) spectroscopy with spin trapping agents nih.govacs.orgresearchgate.net.

In alkaline buffers, direct EPR detection revealed radicals from Fenoterol and its structural analog, metaproterenol (B1677457) nih.govacs.orgnih.gov. Analysis of these spectra suggests that the oxidation of Fenoterol and metaproterenol, but not terbutaline, results in their transformation through intramolecular cyclization, involving the addition of their amino nitrogen to the aromatic ring nih.govacs.orgnih.gov. This indicates that phenolic β2-agonists serve as substrates for airway peroxidases, and the resulting products may exhibit altered structural and functional properties compared to the parent compounds nih.govacs.orgnih.gov. The formation of these radicals can be inhibited by substances such as azide, cyanide, thiocyanate, ascorbate, glutathione, and methimazole (B1676384) nih.govacs.orgresearchgate.net.

Stereoselective Transport by Organic Cation Transporters (OCTs)

Stereoselectivity plays a crucial role in the membrane transport of drugs, and recent studies have highlighted strong stereoselective effects in the cellular uptake of Fenoterol by organic cation transporters (OCTs), particularly OCT1 and OCT2 researchgate.netresearchgate.netuni-goettingen.denih.gov.

Characterization of OCT1 and OCT2 Enantiopreference for Fenoterol Stereoisomers

OCT1 (SLC22A1) is predominantly expressed in the basolateral membrane of hepatocytes, while OCT2 (SLC22A2) is located in the basolateral membrane of epithelial cells in the renal proximal tubules d-nb.info. These transporters are critical for drug uptake in the liver and kidney, influencing pharmacokinetics d-nb.info.

Studies have shown that human OCT1 and OCT2 exhibit differing and even opposing enantiopreferences for Fenoterol stereoisomers researchgate.netd-nb.infosci-hub.semdpi.com. For OCT1, a 1.9-fold higher maximum transport velocity (Vmax) was observed for (R,R)-Fenoterol compared to (S,S)-Fenoterol researchgate.netresearchgate.netuni-goettingen.denih.gov. This suggests that OCT1 preferentially transports the (R,R)-enantiomer researchgate.netsci-hub.se. In stark contrast, OCT2 displayed a significantly higher Vmax for (S,S)-Fenoterol, showing a 20-fold preference over (R,R)-Fenoterol researchgate.netsci-hub.seacs.org. This indicates that OCT2 primarily transports the (S,S)-enantiomer, making Fenoterol a notable example of a drug with opposite enantiopreference between closely related OCTs researchgate.netsci-hub.semdpi.com.

The following table summarizes the enantiopreference of OCT1 and OCT2 for Fenoterol:

| Transporter | Enantiopreference | Vmax Ratio ((R,R) vs. (S,S)) |

| OCT1 | (R,R)-Fenoterol | 1.9-fold higher for (R,R) researchgate.netresearchgate.netuni-goettingen.denih.gov |

| OCT2 | (S,S)-Fenoterol | 20-fold higher for (S,S) researchgate.netsci-hub.seacs.org |

Molecular Mechanisms Underlying Transporter-Enantiomer Interactions

To elucidate the molecular basis of this stereoselective transport, homology models of human OCT1 and OCT2 have been developed, and interactions between Fenoterol enantiomers and key residues have been explored through computational docking, molecular dynamics simulations, and in vitro site-directed mutagenesis studies researchgate.netuni-goettingen.denih.govd-nb.info.

For OCT1, computational and experimental data suggest that the observed 1.9-fold higher Vmax for (R,R)-Fenoterol is due to the enantiomers binding to two distinct binding sites researchgate.netuni-goettingen.denih.gov. Mutating specific residues predicted to interact with (R,R)-Fenoterol, such as PHE355 and ILE442, reduced the Vmax ratio, confirming their role in the stereoselective transport researchgate.netnih.gov. For instance, mutating PHE355 reduced the Vmax ratio to 1.5, and mutating ILE442 reduced it to 1.3, with a combined mutation leading to a ratio of 1.2 researchgate.netnih.gov. Conversely, mutating THR272, predicted to interact with (S,S)-Fenoterol, slightly increased stereoselectivity (Vmax ratio of 2.2) researchgate.netnih.gov.

In the case of OCT2, while both Fenoterol enantiomers bind in the same region, they adopt different conformations researchgate.netnih.gov. Mutating THR246, a residue predicted to interact with (S,S)-Fenoterol in OCT2, led to an 11-fold decrease in Vmax, highlighting its importance in the transport of the (S,S)-enantiomer by OCT2 researchgate.netnih.gov. These mutagenesis results generally correlate well with computational predictions, providing an experimentally corroborated hypothesis for the strong and contrasting enantiopreference in Fenoterol uptake by OCT1 and OCT2 researchgate.net.

Emerging Research Perspectives and Future Directions in R,r Fenoterol Research

Elucidation of Molecular Mechanisms in Non-Traditional Biological Systems

Recent research has expanded the investigation of (R,R)-Fenoterol's molecular mechanisms into diverse biological contexts, moving beyond its established role in respiratory physiology. Studies have explored its interactions within systems not traditionally associated with its primary therapeutic applications. For instance, (R,R)-Fenoterol and its derivatives have been investigated in zebrafish models to clarify the role of β2-adrenergic receptors, specifically subtypes A and B, in processes such as pigment depletion, cardiotoxicity, and neurobehavioral responses. researchgate.net This highlights the potential for understanding its broader biological impact.

Furthermore, in silico studies have explored Fenoterol's potential as an inhibitor against SARS-CoV-2 proteases, specifically the Main Protease (MPro) and papain-like protease. nih.gov Molecular docking and dynamics simulations demonstrated favorable binding scores, suggesting a possible repurposing avenue for the compound in antiviral strategies. nih.gov

Another significant area of non-traditional investigation involves the stereoselective transport of Fenoterol (B1672521) by organic cation transporters (OCTs). Research indicates that Fenoterol is transported in a stereoselective manner by OCT1 and OCT2, exhibiting opposite enantiopreferences. d-nb.info OCT1 showed a two-fold higher maximum transport velocity for (R,R)-fenoterol, while OCT2 displayed a 20-fold higher maximum transport velocity for (S,S)-fenoterol, underscoring the critical role of stereoselectivity in membrane transport and drug disposition. d-nb.info

Development of Novel Fenoterol Analogues with Tuned Pharmacological Profiles

The development of novel Fenoterol analogues represents a key research direction aimed at optimizing pharmacological profiles, particularly in terms of selectivity and efficacy. (R,R)-Fenoterol has been identified as a potential therapeutic agent for conditions such as congestive heart failure due to its potent and selective β2-AR agonism. nih.gov Researchers have synthesized numerous Fenoterol derivatives and stereoisomers to systematically evaluate their β2-AR activity and selectivity. nih.govacs.org

A notable achievement in this area is the design and synthesis of (R,R)-4-methoxy-1-naphthylfenoterol ((R,R)-MNFen), which has demonstrated exceptional selectivity and efficacy towards the β2-adrenergic receptor. nih.govdrugbank.comresearchgate.net This analogue exhibited a β1-AR/β2-AR selectivity ratio of 573, alongside strong functional activities in cyclic adenosine (B11128) monophosphate (cAMP) accumulation and cardiomyocyte contractility assays. nih.govdrugbank.com Another promising candidate, (R,R)-methoxyfenoterol ((R,R)-MFen), has also been identified for further drug development, with preliminary pharmacokinetic and toxicity studies initiated. nih.gov These efforts highlight a strategic approach to designing compounds with improved therapeutic indices and reduced off-target effects. nih.govnih.gov

Table 1: Pharmacological Profile of Key (R,R)-Fenoterol Analogues

| Compound | Target Receptor | Kᵢ (µM) [β2-AR] | Selectivity (Kᵢβ1-AR/Kᵢβ2-AR) | EC₅₀ (cAMP) (nM) | EC₅₀ (Cardiomyocyte Contractility) (nM) |

| (R,R)-4-methoxy-1-naphthylfenoterol | β2-AR | 0.28 | 573 | 3.9 | 16 |

Computational Modeling and Simulation for Receptor-Ligand Design

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern receptor-ligand design, offering insights into the intricate interactions governing drug action. These methods are extensively applied in (R,R)-Fenoterol research to understand its binding to target receptors and to guide the design of new compounds. nih.govresearchgate.netnih.govresearchgate.netupc.edu

Studies have utilized docking and MD simulations to meticulously investigate the molecular mechanisms of interaction between Fenoterol stereoisomers, such as (R,R')- and (S,S')-Fenoterol, and the β2-adrenergic receptor. nih.gov This allows for the identification of key residues involved in binding and the elucidation of conformational changes upon ligand interaction. nih.gov Homology models of human organic cation transporters (OCT1 and OCT2) have also been constructed to explore Fenoterol's binding interactions, with computational docking and MD simulations pinpointing specific residues that interact strongly with each enantiomer. d-nb.info

Comparative Molecular Field Analysis (CoMFA) models have been developed and validated using Fenoterol derivatives to predict and describe their binding affinities to the β2-AR. nih.govacs.orgunirioja.es A CoMFA model with high statistical validity (R² = 0.920, Q² = 0.847) has been successfully employed to estimate binding affinities (pKi values) for newly designed Fenoterol analogues, facilitating the rational design of more selective agonists. nih.gov Furthermore, molecular docking simulations have been applied in zebrafish models to characterize the role of β2-adrenergic stimulation by Fenoterol and its derivatives. researchgate.netresearchgate.net

In the context of drug repurposing, in silico studies involving molecular docking and MD simulations have identified Fenoterol as a potential inhibitor of SARS-CoV-2 proteases, demonstrating favorable docking scores. nih.gov

Table 2: Representative Docking Scores for Fenoterol in Computational Studies

| Compound | Target Protein/Enzyme | Docking Score | Reference |

| Fenoterol | SARS-CoV-2 MPro | -7.14 | nih.gov |

Modulation of Cellular Signaling Pathways Beyond Direct Receptor Activation

Emerging research highlights (R,R)-Fenoterol's capacity to modulate cellular signaling pathways beyond the conventional direct activation of G protein-coupled receptors. This phenomenon, known as functional selectivity or biased agonism, suggests that different agonists can selectively activate distinct intracellular signaling cascades. nih.govresearchgate.net

Studies have also indicated that Fenoterol exposure can modulate the Wnt/β-catenin signaling pathway in human isolated bronchi, suggesting a mechanism of biased agonism linked to β2-adrenoceptor stimulation. plos.org This involves the recruitment of cell-surface LRP5/6 co-receptors and the nuclear translocation of TCF/LEF transcription factors. plos.org Additionally, research has explored the effects of (R,R)-Fenoterol and its derivative (R,R)-MNFen on the phosphorylation levels of AKT and ERK in glioblastoma cells. nih.gov These findings suggest an anti-tumorigenic effect mediated through the activation of the cAMP/PKA-dependent pathway, demonstrating its involvement in broader cellular signaling networks beyond its primary bronchodilator activity. nih.gov

Q & A

Q. What are the key pharmacological mechanisms of R,R-Fenoterol in cardiovascular research, and how should they guide experimental design?

R,R-Fenoterol is a selective β2-adrenergic receptor (β2-AR) agonist with potential therapeutic applications in chronic heart failure. To study its mechanisms, researchers should:

- Use in vitro models (e.g., transfected cell lines expressing β2-AR) to isolate receptor-specific effects .

- Employ ex vivo tissue preparations (e.g., cardiomyocytes or vascular smooth muscle) to assess functional responses like contractility .

- Include negative controls (e.g., β1-AR selective antagonists) to confirm receptor specificity .

- Standardize dosing protocols using concentration-response curves to establish EC50 values .

Q. What are the best practices for ensuring reproducibility in R,R-Fenoterol experimental protocols?

Reproducibility requires:

- Detailed method descriptions : Include equipment specifications (e.g., perfusion rates in isolated heart models) and compound purity verification (e.g., HPLC data) .

- Supplementary materials : Provide raw data, code for statistical analysis (e.g., R scripts), and batch-specific reagent details .

- Blinded analysis : Implement double-blinding in animal or clinical studies to reduce bias .

Q. How should researchers design longitudinal studies to assess R,R-Fenoterol’s chronic effects in preclinical models?

Key considerations include:

- Time-point selection : Align with disease progression markers (e.g., cardiac fibrosis in heart failure models) .

- Non-invasive monitoring : Use echocardiography or telemetry to track cardiac function without euthanizing cohorts prematurely .

- Statistical planning : Apply repeated-measures ANOVA to account for intra-subject variability .

Advanced Research Questions

Q. How can researchers address contradictions in R,R-Fenoterol’s efficacy data across different experimental models?

Contradictions often arise from model-specific variables:

- Meta-analysis : Pool data from heterogeneous studies (e.g., murine vs. primate models) using random-effects models to quantify variability .

- Receptor density mapping : Quantify β2-AR expression in target tissues via radioligand binding assays to contextualize efficacy differences .

- Species-specific pharmacokinetics : Compare metabolic pathways (e.g., cytochrome P450 activity) to adjust dosing regimens .

Q. What methodological approaches are recommended for studying R,R-Fenoterol’s receptor selectivity and off-target effects?

Advanced techniques include:

- CRISPR-modified models : Use β2-AR knockout organisms to isolate off-target effects .

- High-throughput screening : Pair R,R-Fenoterol with panels of GPCRs to identify unintended activation .

- Computational docking : Predict binding affinities to non-target receptors via molecular dynamics simulations .

Q. What advanced statistical methods are suitable for analyzing R,R-Fenoterol’s dose-response relationships in heterogeneous datasets?

Consider:

- Nonlinear mixed-effects modeling (NLME) : Accommodates inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .

- Bayesian hierarchical models : Estimate posterior probabilities for efficacy thresholds in small-sample trials .

- Machine learning : Apply random forests to identify covariates (e.g., age, genetic polymorphisms) influencing response variability .

Q. How can multi-omics approaches be integrated to study R,R-Fenoterol’s systemic effects?

A multi-omics framework involves:

- Transcriptomics : RNA-seq to identify β2-AR downstream pathways (e.g., cAMP-PKA signaling) .

- Proteomics : Mass spectrometry to quantify changes in cardiac contractile proteins .

- Metabolomics : LC-MS to track ATP/ADP ratios in treated vs. untreated tissues .

- Data integration : Use bioinformatics tools (e.g., weighted gene co-expression networks) to link omics layers .

Methodological Guidelines

- Ethical compliance : For human trials, obtain IRB approval and document adverse event reporting protocols .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories .

- Peer review : Pre-submission validation via platforms like bioRxiv to identify methodological gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.